Lithium 2-[(4-methylpiperazin-1-yl)methyl]benzoate
Overview
Description
Lithium 2-[(4-methylpiperazin-1-yl)methyl]benzoate is a chemical compound with the molecular formula C₁₃H₁₇N₂O₂·Li and a molecular weight of 240.227 g/mol . . This compound is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Compounds containing a phenylpiperazine skeleton, which is present in this compound, have been known to target proteins like s100b .
Mode of Action
Similar compounds have been shown to inhibit the activity of tyrosine kinases , which play a crucial role in cell signaling pathways.
Result of Action
Similar compounds have been used as therapeutic agents to treat diseases like leukemia , suggesting potential cellular effects.
Action Environment
The action, efficacy, and stability of Lithium 2-[(4-methylpiperazin-1-yl)methyl]benzoate can be influenced by various environmental factors. For instance, the compound should be stored at ambient temperature . Additionally, safety data suggests avoiding ingestion and inhalation, indicating that the compound’s action can be influenced by the route of administration .
Preparation Methods
The synthesis of Lithium 2-[(4-methylpiperazin-1-yl)methyl]benzoate involves the reaction of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid with lithium hydroxide. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) under controlled temperature conditions . The product is then purified through crystallization or other suitable methods to obtain a high-purity compound.
Chemical Reactions Analysis
Lithium 2-[(4-methylpiperazin-1-yl)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Scientific Research Applications
Lithium 2-[(4-methylpiperazin-1-yl)methyl]benzoate is used in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
Lithium 2-[(4-methylpiperazin-1-yl)methyl]benzoate can be compared with other similar compounds, such as:
Imatinib: A well-known anticancer drug that also contains a piperazine moiety.
Olanzapine: An antipsychotic medication used to treat schizophrenia and bipolar disorder.
This compound is unique due to its specific lithium salt form, which imparts distinct chemical and biological properties compared to other piperazine-containing compounds.
Properties
IUPAC Name |
lithium;2-[(4-methylpiperazin-1-yl)methyl]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.Li/c1-14-6-8-15(9-7-14)10-11-4-2-3-5-12(11)13(16)17;/h2-5H,6-10H2,1H3,(H,16,17);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMRBFXQIGCNNV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CN1CCN(CC1)CC2=CC=CC=C2C(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17LiN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640209 | |
Record name | Lithium 2-[(4-methylpiperazin-1-yl)methyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915707-44-7 | |
Record name | Lithium 2-[(4-methylpiperazin-1-yl)methyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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